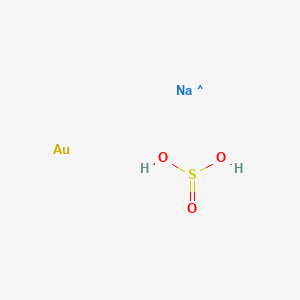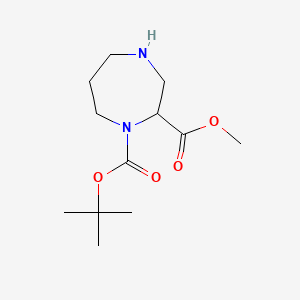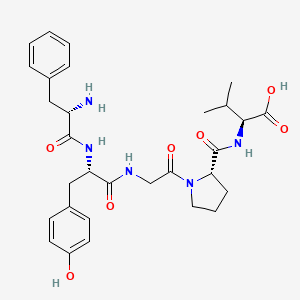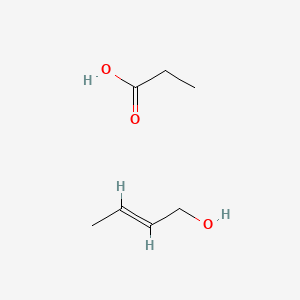
2-Buten-1-ol, propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-ol, propanoate, also known as but-2-enyl propanoate, is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.1690 g/mol . It is an ester formed from the reaction of 2-buten-1-ol and propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Buten-1-ol, propanoate can be synthesized through the esterification of 2-buten-1-ol with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the isomerization of 3-buten-1-ol compounds in the presence of palladium catalysts doped with selenium or tellurium and hydrogen . This method allows for the efficient conversion of the starting materials to the desired ester with high yields.
化学反応の分析
Types of Reactions
2-Buten-1-ol, propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
2-Buten-1-ol, propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Buten-1-ol, propanoate involves its interaction with molecular targets and pathways within biological systems. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular functions and metabolic pathways .
類似化合物との比較
Similar Compounds
Butyl propanoate: An ester with a similar structure but with a saturated alkyl chain.
2-Buten-1-ol, acetate: An ester with a similar unsaturated alcohol but with acetic acid instead of propanoic acid.
Uniqueness
2-Buten-1-ol, propanoate is unique due to its unsaturated alkyl chain, which imparts distinct chemical reactivity and properties compared to its saturated counterparts. The presence of the double bond in the alkyl chain allows for additional reactions, such as hydrogenation and polymerization, making it a versatile compound in various applications .
特性
分子式 |
C7H14O3 |
|---|---|
分子量 |
146.18 g/mol |
IUPAC名 |
(E)-but-2-en-1-ol;propanoic acid |
InChI |
InChI=1S/C4H8O.C3H6O2/c1-2-3-4-5;1-2-3(4)5/h2-3,5H,4H2,1H3;2H2,1H3,(H,4,5)/b3-2+; |
InChIキー |
SWIYPIRBMOGQPV-SQQVDAMQSA-N |
異性体SMILES |
CCC(=O)O.C/C=C/CO |
正規SMILES |
CCC(=O)O.CC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]oxy]acetate](/img/structure/B12333195.png)
![spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12333199.png)
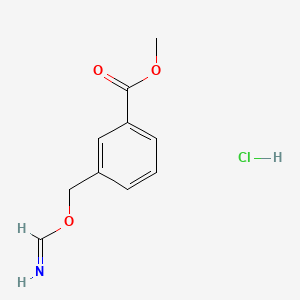
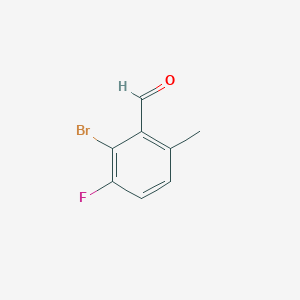
![N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methyl-1-[(1R)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethyl]indole-3-carboxamide](/img/structure/B12333208.png)
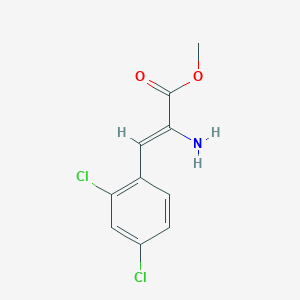
![(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12333230.png)
![(S)-N-[(1E)-(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12333246.png)


